- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,

Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)

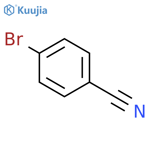

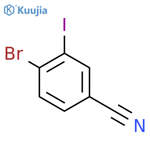

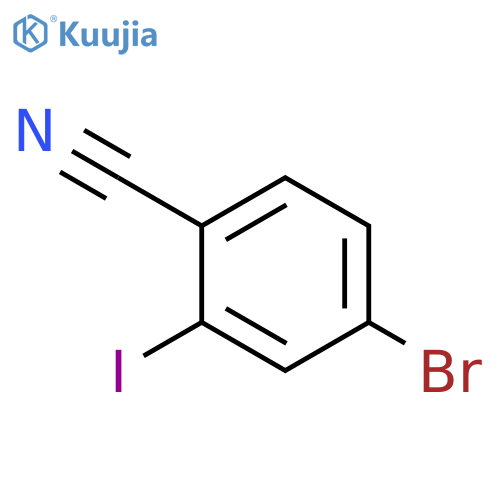

4-BROMO-2-IODOBENZONITRILE structure

Nom du produit:4-BROMO-2-IODOBENZONITRILE

Numéro CAS:944276-67-9

Le MF:C7H3BrIN

Mégawatts:307.91389298439

MDL:MFCD09907887

CID:1984012

PubChem ID:91882193

4-BROMO-2-IODOBENZONITRILE Propriétés chimiques et physiques

Nom et identifiant

-

- 4-BROMO-2-IODOBENZONITRILE

- 4-Bromo-2-iodobenzonitrile (ACI)

- Z1269171113

- 944276-67-9

- CS-0089796

- EN300-1721002

- MFCD09907887

- SY308255

- AKOS026751482

- DB-367452

- BS-50574

- H11197

- SCHEMBL16534885

-

- MDL: MFCD09907887

- Piscine à noyau: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

- La clé Inchi: AAUCVXUNVYKWPB-UHFFFAOYSA-N

- Sourire: N#CC1C(I)=CC(Br)=CC=1

Propriétés calculées

- Qualité précise: 306.84936g/mol

- Masse isotopique unique: 306.84936g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 0

- Complexité: 162

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 23.8Ų

- Le xlogp3: 3

4-BROMO-2-IODOBENZONITRILE PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032818-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A013032818-500mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 25g |

¥3829.00 | 2024-04-24 | |

| ChemScence | CS-0089796-250mg |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 250mg |

$45.0 | 2022-04-26 | |

| ChemScence | CS-0089796-1g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 1g |

$85.0 | 2022-04-26 | |

| ChemScence | CS-0089796-25g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 25g |

$862.0 | 2022-04-26 | |

| ChemScence | CS-0089796-10g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98.76% | 10g |

$383.0 | 2022-04-26 | |

| TRC | B678775-50mg |

4-Bromo-2-Iodobenzonitrile |

944276-67-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160436-5g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 98% | 5g |

¥1198.00 | 2024-04-24 | |

| abcr | AB512679-5 g |

4-Bromo-2-iodobenzonitrile |

944276-67-9 | 5g |

€420.00 | 2022-07-29 |

4-BROMO-2-IODOBENZONITRILE Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

Référence

- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C

Référence

- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103

Méthode de production 4

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C

Référence

- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

Référence

- Preparation and use of magnesium amides, United States, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C

1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt

1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water

Référence

- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480

Méthode de production 7

Conditions de réaction

1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt

Référence

- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C

Référence

- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,

4-BROMO-2-IODOBENZONITRILE Raw materials

4-BROMO-2-IODOBENZONITRILE Preparation Products

4-BROMO-2-IODOBENZONITRILE Littérature connexe

-

Dongwook Lee,Xiao Ma,Jaehun Jung,Eun Jeong Jeong,Hossein Hashemi,Avi Bregman,John Kieffer,Jinsang Kim Phys. Chem. Chem. Phys. 2015 17 19096

944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produits connexes

- 1005729-21-4(N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethylbenzamide)

- 9002-81-7(Polyoxymethylene)

- 2246916-71-0(4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole)

- 1805477-89-7(Ethyl 3-cyano-5-difluoromethoxy-2-(hydroxymethyl)phenylacetate)

- 1020396-26-2((3R)-1-Ethylpiperidin-3-amine)

- 339017-33-3((3E)-3-(3,4-dimethoxyphenyl)-4-[(3,4-dimethylphenyl)amino]but-3-en-2-one)

- 2253632-52-7(2,3,4,5,6,7,8,9-Octahydro-1H-cycloocta[c]pyrrol-1-one)

- 107972-49-6(Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide)

- 1849623-32-0(INDEX NAME NOT YET ASSIGNED)

- 330202-47-6(7-(2-chlorophenyl)methyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE

Pureté:99%/99%

Quantité:5g/25g

Prix ($):186.0/552.0